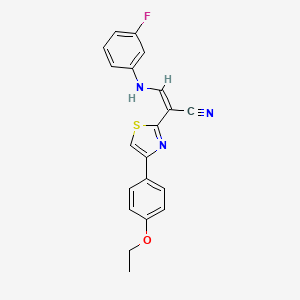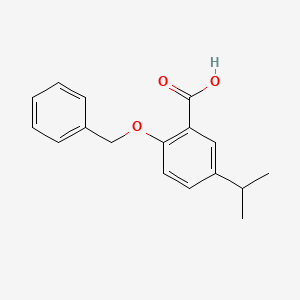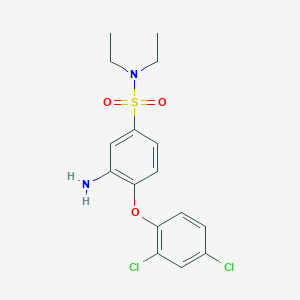![molecular formula C18H21F3N4O2 B2985015 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2201329-60-2](/img/structure/B2985015.png)
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. For example, the compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxaldehyde oxime has a molecular weight of 231.25, a density of 1.21, a melting point of 133-134 °C, and a boiling point of 359.4±42.0 °C .科学的研究の応用
Synthesis and Antitumor Activity
Compounds related to the specified chemical structure, particularly those incorporating pyrazole and pyridine moieties, have been synthesized and evaluated for their antitumor activities. For instance, a study by Rostom et al. (2009) explored the synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, as antitumor agents. These compounds exhibited broad-spectrum antitumor activity, with specific effectiveness against breast cancer and lung cancer cell lines, highlighting their potential as templates for developing new anticancer drugs (Rostom, Hassan, & El-Subbagh, 2009).
Ligand Chemistry for Metal Complexes
The synthesis of compounds incorporating pyridine and pyrazole rings serves as a foundation for developing new ligands in coordination chemistry. Gennari et al. (2008) demonstrated the preparation of Cu(I) complexes with N,N',S,S' scorpionate ligands, showcasing the potential of these compounds in forming stable metal-ligand complexes. Such studies provide insights into designing metal-organic frameworks (MOFs) and catalysts for various chemical reactions (Gennari et al., 2008).
Structural Analysis and Design of New Materials
The detailed structural analysis of compounds related to the specified chemical structure supports the design of new materials with desired properties. For example, research by Shawish et al. (2021) on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties employed X-ray crystallography and DFT calculations to explore their molecular structures. Such investigations are crucial for understanding the physicochemical properties of these compounds, which could be applied in developing new materials with specific functionalities (Shawish et al., 2021).
Antioxidant Properties
The search for effective antioxidants is crucial for pharmaceutical and food industries. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols and evaluated their antioxidant properties. The study highlights the potential of pyridinol derivatives as chain-breaking antioxidants, suggesting their applicability in preventing oxidative stress-related diseases and in food preservation (Wijtmans et al., 2004).
将来の方向性
作用機序
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities through various modes of action . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes
Result of Action
Pyrazole derivatives are known to have diverse biological activities
特性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-12-10-14(23-24(12)2)17(26)25-8-6-13(7-9-25)11-27-16-5-3-4-15(22-16)18(19,20)21/h3-5,10,13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTLCHORNPXHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)


![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)
![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)
![5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2984950.png)
![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)